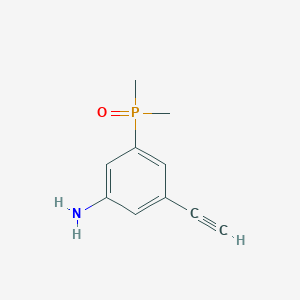

3-Dimethylphosphoryl-5-ethynylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Dimethylphosphoryl-5-ethynylaniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the aniline family, which is a group of organic compounds that contain a phenyl group attached to an amino group. The synthesis method of 3-Dimethylphosphoryl-5-ethynylaniline involves the reaction of 3-bromoaniline with trimethyl phosphite and sodium ethynylate.

科学的研究の応用

Genetically Encoded Fluorescent Amino Acid

Research has developed strategies for the selective and efficient biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This method, utilizing fluorescent amino acids such as dansylalanine, facilitates biochemical and cellular studies of protein structure and function by allowing for in vitro and in vivo study of protein dynamics, localization, and interactions (Summerer et al., 2006).

Polysubstituted Indoles and Quinolines Synthesis

A divergent approach employing 2-ethynylanilines has been developed to produce polyfunctionalized indole and quinoline derivatives through indium-catalyzed intramolecular cyclization or intermolecular dimerization. This method demonstrates the versatility of ethynylanilines in synthesizing complex organic structures, potentially including derivatives of 3-Dimethylphosphoryl-5-ethynylaniline, for various applications in medicinal chemistry and drug discovery (Sakai et al., 2008).

Polymer Supported DNA Synthesis

Phosphorylation of N-acyl-5'-O-DMTr-d-nucleosides with specific phosphotriester intermediates offers a pathway for the synthesis of DNA fragments on solid supports. This technique is crucial for the efficient and rapid assembly of DNA sequences, which is foundational for genetic engineering, molecular cloning, and various biotechnological applications (Marugg et al., 1984).

Direct Sensor of Antibody–Antigen Interactions

The development of genetically encoded fluorescent amino acids enables the direct sensing of protein-protein interactions, such as the interaction between antibodies and antigens. This innovation could revolutionize the study of immune responses and facilitate the development of new diagnostic and therapeutic tools (Mills et al., 2009).

Expanding Chemical Space for Chromophores

Research into non-concerted cycloadditions between N,N-dimethylanilino-substituted compounds and ethynylanilines has opened new avenues for creating highly functionalized chromophores. These compounds exhibit intense, low-energy charge-transfer bands, promising for applications in materials science, including the development of new photovoltaic materials and fluorescent markers (Jayamurugan et al., 2011).

特性

IUPAC Name |

3-dimethylphosphoryl-5-ethynylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NOP/c1-4-8-5-9(11)7-10(6-8)13(2,3)12/h1,5-7H,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDRJVRXZAWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC(=C1)N)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylphosphoryl-5-ethynylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)

![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)

![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)